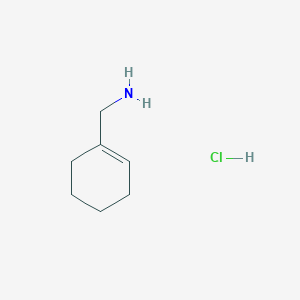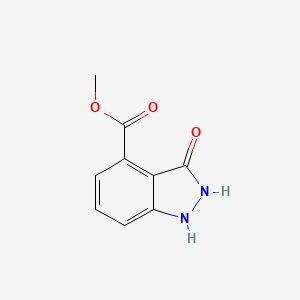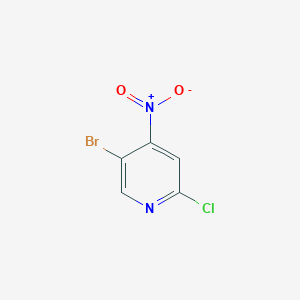
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Overview
Description
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. ACEA has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and neurological disorders.
Scientific Research Applications
Radiosensitizers and Bioreductively Activated Cytotoxins : A series of nitrothiophene-5-carboxamides, closely related to the compound , have been synthesized and evaluated for their potential as radiosensitizers and selective cytotoxins. These compounds have shown promising results in vitro for radiosensitizing hypoxic mammalian cells and as bioreductively activated cytotoxins (Threadgill et al., 1991).
Anti-Inflammatory and Antioxidant Activity : Derivatives of a similar compound, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, have been synthesized and shown to exhibit anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Synthesis of Derivatives : The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound structurally similar to N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, has been reported. The synthesis involves using 4-chlorobenzenamine as a starting material (Kan, 2015).
Molluscicidal Properties : Another study focused on thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , found that these compounds possess molluscicidal properties, potentially useful in the control of schistosomiasis (El-bayouki & Basyouni, 1988).
Antibacterial and Antifungal Activities : New Quinazolines, structurally related, have been synthesized and shown to exhibit antibacterial and antifungal activities. These activities were tested on various bacteria and fungi, including Eschericia coli and Staphylococcus aureus (Desai et al., 2007).
Synthesis of Novel Heterocyclic Derivatives : The synthesis of novel heterocyclic thienoquinoline derivatives, structurally related to the compound of interest, has been reported. These derivatives have potential applications in various biological fields (Awad et al., 1991).
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-9-4-6-12(18-9)13(17)16-11-5-3-8(15)7-10(11)14/h3-7H,2,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIHNKHBKOUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
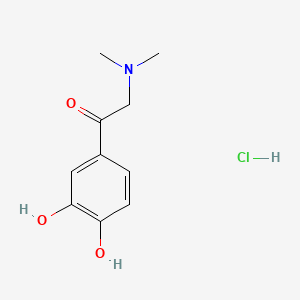
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
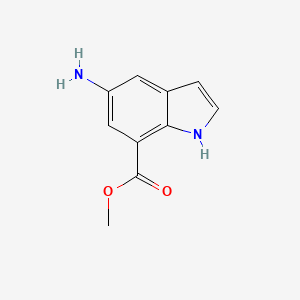
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)

